Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methoxyethyl group and a sulfinyl group attached to a methylphenyl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the methoxyethyl group through an alkylation reaction. The sulfinyl group can be introduced via oxidation of a corresponding sulfide precursor. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process parameters are carefully controlled to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction yields a sulfide.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfanyl]-: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfonyl]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- imparts unique reactivity and properties compared to its sulfanyl and sulfonyl analogs. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
835626-68-1 |
---|---|
Molekularformel |
C16H18O2S |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]benzene |
InChI |
InChI=1S/C16H18O2S/c1-13-7-9-15(10-8-13)19(17)16-6-4-3-5-14(16)11-12-18-2/h3-10H,11-12H2,1-2H3/t19-/m0/s1 |
InChI-Schlüssel |
QUZUOMMMAPKZRO-IBGZPJMESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCOC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.